molecular formula C25H28N4O5 B14963035 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14963035
M. Wt: 464.5 g/mol
InChI Key: UOAQRIHMLBMXBX-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a dihydropyrimidine ring, and a trimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline and dihydropyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound could have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C25H28N4O5/c1-16-11-23(31)29(25(26-16)28-10-9-17-7-5-6-8-18(17)14-28)15-22(30)27-19-12-20(32-2)24(34-4)21(13-19)33-3/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,27,30)

InChI Key

UOAQRIHMLBMXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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